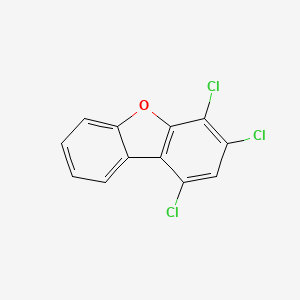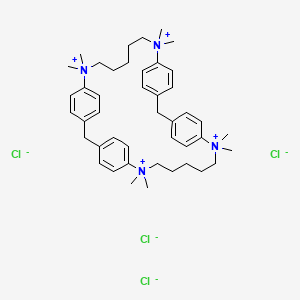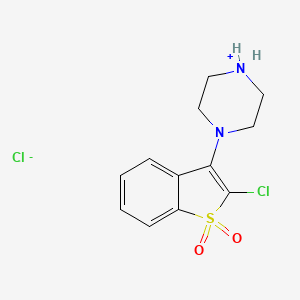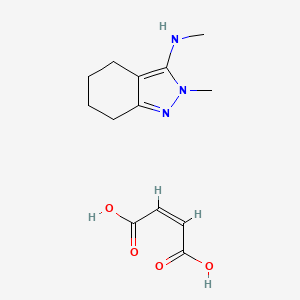
Trichlorophenyl cyclohexylamido ethyl thiophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichlorophenyl cyclohexylamido ethyl thiophosphate is a chemical compound with the molecular formula C₁₄H₁₉Cl₃NO₂PS and a molecular weight of 402.704 g/mol . This compound is known for its unique structure, which includes a trichlorophenyl group, a cyclohexylamido group, and a thiophosphate group. It has various applications in scientific research and industry due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of trichlorophenyl cyclohexylamido ethyl thiophosphate typically involves multiple steps. One common synthetic route includes the reaction of trichlorophenol with cyclohexylamine to form the cyclohexylamido derivative. This intermediate is then reacted with ethyl thiophosphate under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
Trichlorophenyl cyclohexylamido ethyl thiophosphate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichlorophenyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Trichlorophenyl cyclohexylamido ethyl thiophosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of trichlorophenyl cyclohexylamido ethyl thiophosphate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. For example, it may inhibit cholinesterase enzymes, affecting neurotransmission and leading to potential therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Trichlorophenyl cyclohexylamido ethyl thiophosphate can be compared with other similar compounds, such as:
Trichlorophenyl isothiocyanate: This compound has a similar trichlorophenyl group but differs in its functional groups and overall structure.
Cyclohexylamido ethyl phosphate: This compound shares the cyclohexylamido group but lacks the trichlorophenyl and thiophosphate groups.
Thiophosphate derivatives: Other thiophosphate compounds may have different substituents but share the thiophosphate functional group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H19Cl3NO2PS |
|---|---|
Molekulargewicht |
402.7 g/mol |
IUPAC-Name |
N-[ethoxy-(2,4,5-trichlorophenoxy)phosphinothioyl]cyclohexanamine |
InChI |
InChI=1S/C14H19Cl3NO2PS/c1-2-19-21(22,18-10-6-4-3-5-7-10)20-14-9-12(16)11(15)8-13(14)17/h8-10H,2-7H2,1H3,(H,18,22) |
InChI-Schlüssel |
BNWPHCMSAUZTRF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=S)(NC1CCCCC1)OC2=CC(=C(C=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-methyl-N-[(Z)-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]amino]benzenesulfonamide](/img/structure/B13748367.png)







